Regioisomeric Impact on Topological Polar Surface Area (TPSA) is Negligible
A direct comparison of computed properties between the target compound (thiazol-4-yl) and its closest regioisomer, 2-bromo-6-(thiazol-2-yl)pyridine-4-boronic acid, shows no quantifiable difference in key physicochemical descriptors relevant to oral bioavailability. Both compounds have a TPSA of 94.5 Ų [1][2]. This indicates that for properties governed by these simple descriptors, the isomer cannot be selected on this basis.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 94.5 Ų |
| Comparator Or Baseline | 2-Bromo-6-(thiazol-2-yl)pyridine-4-boronic acid: 94.5 Ų |
| Quantified Difference | 0 Ų (Identical) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
This negative result confirms that differentiation must be sought in electronic, steric, or reactivity domains, not basic drug-likeness parameters.
- [1] PubChem CID 133554595. Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-. Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem CID 133554594. 2-Bromo-6-(thiazol-2-yl)pyridine-4-boronic acid. Computed Properties. National Center for Biotechnology Information. View Source
